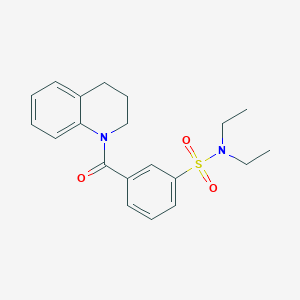![molecular formula C15H23N3O2 B262457 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide, also known as HPPPA, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Aplicaciones Científicas De Investigación
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its various applications in scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been studied for its potential use in cancer therapy, as it has been found to inhibit the proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This compound has also been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in various tissues. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various tissues. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, making it a safe and effective compound for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide. One area of research could focus on the development of novel derivatives of this compound that exhibit improved efficacy and lower toxicity. Additionally, future research could focus on the use of this compound in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a piperazine derivative that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. This compound has the potential to be a valuable compound for the treatment of various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide can be achieved using various methods, including the reaction of N-phenylglycine with 3-chloropropanol in the presence of piperazine, followed by the addition of sodium hydroxide and acetic anhydride. Another method involves the reaction of N-phenylglycine with 3-hydroxypropylpiperazine in the presence of acetic anhydride and pyridine. Both of these methods have been reported to yield this compound in high yields and purity.
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
2-[4-(3-hydroxypropyl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C15H23N3O2/c19-12-4-7-17-8-10-18(11-9-17)13-15(20)16-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,16,20) |
Clave InChI |
TYHNAJXHHVXGGV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)


![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)